Lipophilicity Comparison: LogP of 3'-Methyl Derivative vs. Unsubstituted 4-Aminobiphenyl
The 3'-methyl substitution increases lipophilicity relative to the unsubstituted parent 4-aminobiphenyl. The free base of the target compound has a reported LogP of approximately 3.30 , whereas 4-aminobiphenyl has a LogP of approximately 2.8 [1]. This ~0.5 log unit increase reflects the contribution of the methyl group to hydrophobic surface area and has implications for membrane permeability, protein binding, and chromatographic retention behavior.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 3.30 (free base form) |
| Comparator Or Baseline | 4-Aminobiphenyl: LogP ≈ 2.8 |
| Quantified Difference | ΔLogP ≈ +0.5 (increased lipophilicity) |
| Conditions | Computed/predicted LogP values from vendor data (Hit2Lead) and PubChem |
Why This Matters
A higher LogP directly affects compound partitioning in biphasic reactions, membrane permeability in cell-based assays, and retention time in reversed-phase HPLC purification—parameters that influence both synthetic workflow design and biological screening outcomes.
- [1] PubChem. 4-Aminobiphenyl (CID 7111). XLogP3: approximately 2.8. View Source
